molecular formula C17H19NO5S2 B4428518 4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid

4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid

Cat. No. B4428518
M. Wt: 381.5 g/mol
InChI Key: BYSQXYQCIQKQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound is synthesized using specific methods and has been shown to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, the compound has been shown to induce cell death in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, the compound has been shown to induce cell death in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid in lab experiments is its potential as an anti-inflammatory agent. It has been shown to have anti-inflammatory properties in animal models of inflammatory diseases, making it a promising compound for further study. One limitation of using the compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how the compound works and how it can be used in the development of new drugs.

Future Directions

There are several future directions for research on 4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid. One direction is the study of its potential as an anti-cancer agent. The compound has been shown to induce cell death in cancer cells, suggesting that it may have potential as a treatment for cancer. Another direction is the study of its mechanism of action. Further research is needed to fully understand how the compound works and how it can be used in the development of new drugs. Additionally, the compound could be studied for its potential use in the treatment of other inflammatory diseases.

Scientific Research Applications

4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid has been studied for its potential use in several scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of various inflammatory diseases. Additionally, the compound has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

4-[oxolan-2-ylmethyl(thiophen-2-ylmethyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c19-17(20)13-5-7-16(8-6-13)25(21,22)18(11-14-3-1-9-23-14)12-15-4-2-10-24-15/h2,4-8,10,14H,1,3,9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSQXYQCIQKQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid
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4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid
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4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid
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4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid

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